3-Bromo-2-fluoro-5-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-5-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzoyl chloride core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylbenzoyl chloride typically involves the chlorination of 3-Bromo-2-fluoro-5-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
3-Bromo-2-fluoro-5-methylbenzoic acid+SOCl2→3-Bromo-2-fluoro-5-methylbenzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-fluoro-5-methylbenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base like triethylamine (Et3N).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Formation of 3-Bromo-2-fluoro-5-methylbenzamide or 3-Bromo-2-fluoro-5-methylbenzoate derivatives.
Reduction: Formation of 3-Bromo-2-fluoro-5-methylbenzyl alcohol.
Oxidation: Formation of 3-Bromo-2-fluoro-5-methylbenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-5-methylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable for constructing complex molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is employed in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzoyl chloride primarily involves its reactivity as an electrophile. The presence of electron-withdrawing groups (bromine, fluorine, and chlorine) on the benzoyl chloride core enhances its electrophilicity, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into target molecules.
Comparison with Similar Compounds
- 3-Bromo-2-fluorobenzoyl chloride
- 3-Bromo-5-methylbenzoyl chloride
- 2-Fluoro-5-methylbenzoyl chloride
Comparison: 3-Bromo-2-fluoro-5-methylbenzoyl chloride is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the benzoyl chloride core. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of both bromine and fluorine enhances the compound’s electrophilicity, making it more reactive towards nucleophiles than 3-Bromo-5-methylbenzoyl chloride or 2-Fluoro-5-methylbenzoyl chloride.
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-5(8(10)12)7(11)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWSLVGBHIQKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499840-13-9 |
Source
|
Record name | 3-bromo-2-fluoro-5-methylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.